molecular formula C15H17N3O2 B11845285 Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11845285
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-LLVKDONJSA-N
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Description

Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines can form pyrazole intermediates, which can then be further modified to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, metal-free catalysis) are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H17N3O2
  • Molar Mass : 271.31438 g/mol
  • CAS Number : 2228971-70-6

Biological Activities

The biological activity of pyrazole derivatives, including this compound, has been widely studied. The following sections summarize key findings related to its pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that compounds with the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi. In vitro tests demonstrated promising results against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

3. Antitumor Activity

Recent studies have highlighted the antitumor activity of pyrazole derivatives. Compounds synthesized from similar structures have been tested against cancer cell lines, showing significant cytotoxic effects. For example, certain pyrazole derivatives were found to inhibit the growth of tumor cells in vitro by inducing apoptosis through various molecular pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing arylhydrazines and diketones to form the pyrazole ring.
  • Functional Group Modifications : Introducing benzyl and carboxylate groups through esterification and substitution reactions.

Case Studies

Several case studies have reported on the biological activity of similar compounds:

StudyCompoundActivityResult
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-pyrazolesMAO-B inhibitionHigh activity against MAO isoforms
Burguete et al.1-acetyl-3,5-diphenyl-pyrazolesAntitubercularEffective against Mycobacterium tuberculosis
Recent Synthesis StudyPyrazole derivativesAnticancerSignificant cytotoxicity in cancer cell lines

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl (6R)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m1/s1

InChI Key

VDLYALNDLSQDJG-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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